1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves multi-step organic reactions, starting from basic isoxazole and pyrazole scaffolds. For instance, Martins et al. (2002) described a one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the versatility of these core structures in synthesizing complex molecules (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole and isoxazole rings can be analyzed through various spectroscopic and crystallographic techniques. Kumara et al. (2018) provided insights into the molecular structure of a novel pyrazole derivative using NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies, demonstrating the compound's stability and conformation (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of the pyrazole and isoxazole rings in the compound facilitates various chemical reactions, including substitution and coupling reactions. Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation, illustrating the compound's potential for diverse chemical modifications (Norris & Leeman, 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in chemical synthesis and drug design. The thermal stability and solvent effects on structural parameters, as studied by Kumara et al. (2018), provide valuable information for the compound's handling and storage (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for predicting the compound's behavior in chemical reactions and biological environments. The synthesis and transformations of related compounds, as detailed by Kormanov et al. (2017), offer insights into the compound's chemical versatility and potential applications (Kormanov et al., 2017).
properties
IUPAC Name |
1-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-8-16(27-23-13)9-15-11-26-12-18(15)21-20(25)17-10-19(24(2)22-17)14-6-4-3-5-7-14/h3-8,10,15,18H,9,11-12H2,1-2H3,(H,21,25)/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFVAYBFGUJLN-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=NN(C(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=NN(C(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenyl-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.